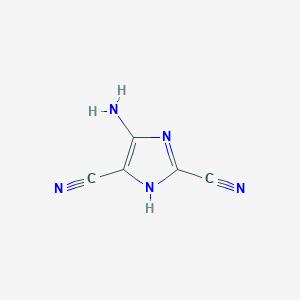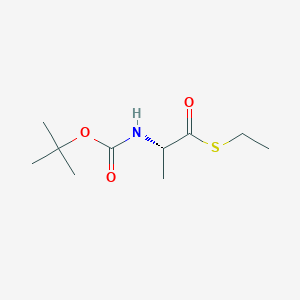
5-amino-1H-imidazole-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1H-imidazole-2,4-dicarbonitrile: is an organic compound with the molecular formula C5H3N5 and a molecular weight of 133.11 g/mol . It is known for its low conductivity, good film formability, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate nitrile-containing precursors . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5-amino-1H-imidazole-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-amino-1H-imidazole-2,4-dicarbonitrile is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials . It is also employed in the development of conductive polymers and other advanced materials .
Biology and Medicine: This property makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the fabrication of organic electrical bistable devices . These devices are created by embedding a thin metal layer within the organic material, which can be achieved through vacuum evaporation methods .
Mecanismo De Acción
The exact mechanism of action of 5-amino-1H-imidazole-2,4-dicarbonitrile is still under investigation. research suggests that it may exert its effects through enzyme inhibition . The compound might interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes such as cancer cell growth . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 2-amino-4,5-dicyano-1H-imidazole
- 4,5-dicyano-2-aminoimidazole
- 2-amino-1H-imidazole-4,5-dicarbonitrile
Comparison: 5-amino-1H-imidazole-2,4-dicarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties . Compared to similar compounds, it exhibits better film formability and stability, making it more suitable for applications in material science and organic electronics .
Propiedades
Fórmula molecular |
C5H3N5 |
|---|---|
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
4-amino-1H-imidazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10) |
Clave InChI |
ROXJKYXRRSOBPB-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N=C(N1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)


![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)

![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)

